Ortho-Fluorophenyl vs. Unsubstituted Phenyl: Impact on Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area
The target compound contains an ortho‑fluorine atom on the phenylpiperazine ring, which increases its hydrogen‑bond acceptor count (Hacc = 6) and topological polar surface area (tPSA = 84.3 Ų) relative to the direct des‑fluoro analog 1‑[1‑(3‑bromobenzyl)-4‑piperidinyl]-4-phenylpiperazine (Hacc = 5, tPSA = 75.3 Ų predicted) . The additional H‑bond acceptor and polar surface area can enhance aqueous solubility and reduce passive membrane permeability, directing the target compound toward different pharmacokinetic and target‑engagement profiles than the non‑fluorinated comparator.
| Evidence Dimension | Hydrogen‑bond acceptor count and topological polar surface area |
|---|---|
| Target Compound Data | Hacc = 6; tPSA = 84.3 Ų |
| Comparator Or Baseline | Des‑fluoro analog (predicted): Hacc = 5; tPSA ≈ 75.3 Ų |
| Quantified Difference | ΔHacc = +1; ΔtPSA ≈ +9.0 Ų |
| Conditions | Calculated using standard cheminformatics algorithms; Hit2Lead reported values for target compound vs. predicted for comparator. |
Why This Matters
The higher tPSA and Hacc differentiate the target from its des‑fluoro analog in central nervous system multiparameter optimization (CNS MPO) scores, making it a distinct choice for programs seeking balanced CNS penetration or peripherally restricted profiles.
